molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No. B020216
Key on ui cas rn: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Patent
US05245046

Procedure details

A mixture of 24.85 g of ethyl diethoxyacetate and 140 ml of concentrated ammonium hydroxide was stirred for 3 hours. The ammonia and H2O were evaporated under reduced pressure on a water bath at 50°-60° leaving a wet solid. The wet solid was dried in a vacuum oven at 53° for 18 hours giving a dark pink solid. The solid was dissolved in CH2Cl2. The solution was filtered to remove a small amount of red insoluble material. The filtrate was concentrated and Skellysolve B was added. Cooling gave 18.0 g (87%) of diethoxyacetamide as orange plates, m.p. 76.5-79°.
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5](OCC)=[O:6])[CH3:2].[OH-].[NH4+:14]>C(Cl)Cl>[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([NH2:14])=[O:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
24.85 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ammonia and H2O were evaporated under reduced pressure on a water bath at 50°-60°
CUSTOM
Type
CUSTOM
Details
leaving a wet solid
CUSTOM
Type
CUSTOM
Details
The wet solid was dried in a vacuum oven at 53° for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
giving a dark pink solid
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of red insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
Skellysolve B was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(=O)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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